4-Amino-N-cyclohexyl-N-methyl-1-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-cyclohexyl-N-methyl-1-propyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyclohexyl-N-methyl-1-propyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Substitution Reactions: The pyrazole core undergoes substitution reactions to introduce the cyclohexyl and propyl groups. This can be achieved using appropriate alkyl halides and a base catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Substitution reactions are common, where various functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides, amines, and alcohols are used as reagents, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Pyrazole-3-carboxylic acid derivatives.
Reduction: Amino derivatives and alcohols.
Substitution: Various alkylated and acylated derivatives.
Chemistry:
Catalysts: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthetic Intermediates: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibitors: The compound has shown potential as an inhibitor for certain enzymes, making it useful in studying biological pathways.
Antimicrobial Agents: Research has explored its use as an antimicrobial agent against various pathogens.
Medicine:
Drug Development: The compound is investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Pharmacokinetics: Studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-Amino-N-cyclohexyl-N-methyl-1-propyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-1-methyl-3-propylpyrazole-5-carboxamide: A closely related compound with similar structural features.
Pyrazole derivatives: Other pyrazole-based compounds with varying substituents and functional groups.
Uniqueness:
The presence of the cyclohexyl and methyl groups in 4-Amino-N-cyclohexyl-N-methyl-1-propyl-1H-pyrazole-3-carboxamide provides unique chemical and biological properties compared to other pyrazole derivatives. These modifications can influence the compound's reactivity, stability, and biological activity.
Properties
IUPAC Name |
4-amino-N-cyclohexyl-N-methyl-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-3-9-18-10-12(15)13(16-18)14(19)17(2)11-7-5-4-6-8-11/h10-11H,3-9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIGJBJFXHYVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)N(C)C2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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